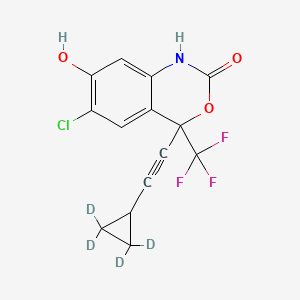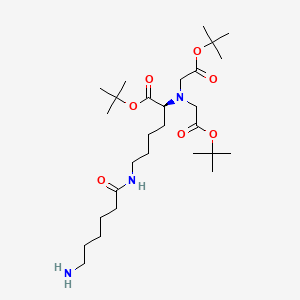
Enrofloxacin-d5
Übersicht
Beschreibung
Enrofloxacin-d5 is a deuterium-labeled derivative of enrofloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify enrofloxacin levels in various samples. Enrofloxacin itself is widely used in veterinary medicine to treat bacterial infections in animals .
Wirkmechanismus
Target of Action
Enrofloxacin-d5, like other fluoroquinolones, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling the supercoiling of bacterial DNA during replication .
Mode of Action
This compound binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding induces conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . This interaction with its targets leads to the bactericidal activity of this compound against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial DNA replication process . By inhibiting the actions of DNA gyrase and topoisomerase IV, this compound prevents the proper supercoiling of bacterial DNA, thereby disrupting the replication process and leading to bacterial cell death .
Pharmacokinetics
It is known that special caution should be taken when using enrofloxacin in animals with impaired renal function .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to the disruption of DNA replication . The use of enrofloxacin can cause severe adverse effects, including skeletal, reproductive, immune, and digestive disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain inorganic ions in the water environment can affect the degradation efficiency of this compound . Moreover, the compound is stable in various natural environments with a half-life as long as 3–9 years . This stability can have significant implications for animal health and the environment .
Biochemische Analyse
Biochemical Properties
Enrofloxacin-d5, like its parent compound Enrofloxacin, plays a significant role in biochemical reactions. It interacts with DNA gyrase, an enzyme involved in DNA replication and transcription . The interaction inhibits the enzyme’s activity, preventing the synthesis of DNA and RNA .
Cellular Effects
This compound affects various types of cells by inhibiting DNA and RNA synthesis, which are crucial for cell function . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to DNA gyrase, inhibiting its activity . This binding interaction prevents the enzyme from carrying out its role in DNA and RNA synthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Enrofloxacin in human plasma using this compound as an internal standard . This method demonstrated intra and inter-day precision and accuracy .
Metabolic Pathways
This compound is involved in the same metabolic pathways as Enrofloxacin. In some species, Enrofloxacin is partially metabolized to ciprofloxacin . Specific enzymes or cofactors that this compound interacts with are not mentioned in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of enrofloxacin-d5 involves the incorporation of deuterium atoms into the enrofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Enrofloxacin-d5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die oft in weiteren analytischen Studien verwendet werden .
Wissenschaftliche Forschungsanwendungen
Enrofloxacin-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Massenspektrometrie verwendet, um Enrofloxacin-Spiegel in komplexen Matrices zu quantifizieren.
Biologie: Wird in Studien eingesetzt, um die Pharmakokinetik und den Metabolismus von Enrofloxacin in biologischen Systemen zu verstehen.
Medizin: Wird in der Veterinärmedizinforschung verwendet, um Medikamentenspiegel zu überwachen und eine angemessene Dosierung sicherzustellen.
Industrie: Wird bei der Qualitätskontrolle pharmazeutischer Produkte, die Enrofloxacin enthalten, eingesetzt.
5. Wirkmechanismus
This compound wirkt, wie Enrofloxacin, durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind für die bakterielle DNA-Replikation, -Transkription und -Reparatur entscheidend. Durch die Hemmung dieser Enzyme stört this compound die bakteriellen DNA-Prozesse, was zum Zelltod führt. Die molekularen Zielstrukturen sind die Enzyme DNA-Gyrase und Topoisomerase IV, und die beteiligten Pfade stehen im Zusammenhang mit der DNA-Synthese und -Reparatur .
Ähnliche Verbindungen:
Ciprofloxacin-d8: Ein weiteres deuteriummarkiertes Fluorchinolon, das als interner Standard verwendet wird.
Norfloxacin-d5: Ein deuteriummarkiertes Derivat von Norfloxacin, das in ähnlicher Weise in analytischen Studien verwendet wird.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Anwendung in der Veterinärmedizin und seiner Wirksamkeit gegen ein breites Spektrum bakterieller Infektionen bei Tieren. Die Deuteriummarkierung sorgt für erhöhte Stabilität und Genauigkeit bei analytischen Messungen im Vergleich zu nicht markierten Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin-d8: Another deuterium-labeled fluoroquinolone used as an internal standard.
Norfloxacin-d5: A deuterium-labeled derivative of norfloxacin, used similarly in analytical studies.
Uniqueness of Enrofloxacin-d5: this compound is unique due to its specific application in veterinary medicine and its effectiveness against a broad spectrum of bacterial infections in animals. Its deuterium labeling provides enhanced stability and accuracy in analytical measurements compared to non-labeled compounds .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYMRJSYKOXGV-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675879 | |
| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-92-5 | |
| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of Enrofloxacin-D5, and how does its use address challenges in quantifying Enrofloxacin residues?
A1: this compound is a deuterated form of Enrofloxacin primarily used as an internal standard in analytical methods, particularly in quantifying Enrofloxacin residues in various matrices like food products. [, ] This is crucial in food safety testing to ensure consumer safety and regulatory compliance. []
Q2: The research mentions utilizing dual deuterated isomers for Enrofloxacin quantification. What advantage does this approach offer over using a single isotope standard like this compound?
A2: Employing dual deuterated isomers, this compound and Enrofloxacin-D3, as internal standards provides a wider linear calibration range compared to using a single isotope standard. [] This is particularly beneficial when analyzing samples with potentially high variations in Enrofloxacin residue levels, which might exceed the linear range of a single isotope standard method.
Q3: Can you elaborate on the significance of using a "naturally incurred" study material like the bovine tissue described in one of the research papers? []
A3: Utilizing "naturally incurred" study materials, as opposed to artificially spiked materials, provides a more realistic representation of how a substance, in this case, Enrofloxacin, exists within a biological matrix. [] This is crucial because the extraction efficiency of an analyte can be influenced by how it is incorporated and distributed within the matrix.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)












